

Application Notes and Protocols for LRRK2-IN-13 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	LRRK2-IN-13	
Cat. No.:	B12367168	Get Quote

These application notes provide detailed protocols for determining the in vitro kinase activity of Leucine-rich repeat kinase 2 (LRRK2) and the inhibitory potential of compounds such as **LRRK2-IN-13**. The protocols are intended for researchers, scientists, and drug development professionals. Two primary methods are described: a traditional radiometric assay using radio-labeled ATP and a luminescence-based assay, ADP-Glo™, which measures ADP production.

Introduction to LRRK2 Kinase Assays

LRRK2 is a large, multidomain protein with kinase and GTPase activity. Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making its kinase activity a significant target for therapeutic intervention. In vitro kinase assays are essential for screening and characterizing potential inhibitors. These assays typically involve a purified LRRK2 enzyme, a substrate (such as Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide), and ATP as a phosphate donor. The rate of substrate phosphorylation is measured to determine kinase activity.

Key Quantitative Data

The following tables summarize typical concentrations and reported IC50 values relevant to LRRK2 kinase assays.

Table 1: Reagent Concentrations for In Vitro LRRK2 Kinase Assays



Reagent	Radiometric Assay	ADP-Glo™ Assay
Recombinant LRRK2	10 nM	25 ng (per well)
Substrate (MBP)	0.5 μg/μl	Not Applicable
Substrate (LRRKtide)	Not Applicable	0.2 μg/μl
ATP	10 mM (with 0.5 μCi [γ-	10 μΜ
MgCl ₂	20 mM	20 mM
Kinase Buffer	20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β- Glycerol phosphate, pH 7.4	40 mM Tris-HCl, pH 7.5, 20 mM MgCl ₂ , 0.1 mg/ml BSA, 50 μM DTT

Table 2: Reported IC50 Values for LRRK2-IN-1

Assay Type	LRRK2 Variant	IC50 (nM)	Reference
Biochemical Assay	Wild-Type	13	[1]
Biochemical Assay	G2019S Mutant	6	[1][2]
Binding Assay (Kd)	Wild-Type	20	[1]
Binding Assay (Kd)	G2019S Mutant	11	[1]

Note: LRRK2-IN-1 is a well-characterized LRRK2 inhibitor, and its IC50 values provide a useful benchmark for new compounds like **LRRK2-IN-13**.

Experimental Protocols Protocol 1: Radiometric LRRK2 Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ - 32 P]ATP into a substrate.

Materials:



- Recombinant LRRK2 enzyme
- Myelin Basic Protein (MBP)
- [y-32P]ATP
- 10x Kinase Buffer (200 mM HEPES pH 7.4, 1.5 M NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate)
- ATP/MgCl₂ Mix (10 mM ATP, 20 mM MgCl₂)
- LRRK2-IN-13 or other inhibitors
- 5x Laemmli sample buffer
- Polyacrylamide gels
- · Phosphor screen

Procedure:

- Prepare the kinase reaction mix on ice in a 1.5 ml screw-cap tube. For a 20 μl reaction, combine 10 nM LRRK2, 0.5 μg/μl MBP, and 2 μl of 10x kinase buffer. Adjust the volume to 15 μl with sterile water.[3]
- To test inhibitors, add the desired concentration of **LRRK2-IN-13** (typically in DMSO, final concentration ≤1%). Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.
- Initiate the kinase reaction by adding 5 μ l of the ATP/MgCl₂ mix containing 0.5 μ Ci of [y- 32 P]ATP.[4]
- Incubate the reaction for 15-60 minutes at 30°C with gentle agitation. [4][5]
- Stop the reaction by adding 6.25 μl of 5x Laemmli sample buffer.[4]
- Denature the proteins by heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.



- Dry the gel and expose it to a phosphor screen.
- Measure the incorporation of ³²P into the MBP band to determine kinase activity.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant LRRK2 enzyme
- · LRRKtide substrate
- ATP
- LRRK2 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[6]
- LRRK2-IN-13 or other inhibitors
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Luminometer

Procedure:

- Prepare serial dilutions of LRRK2-IN-13 in DMSO.
- In a 384-well plate, add 1 μl of the LRRK2-IN-13 dilution or DMSO (vehicle control).[6]
- Add 2 μl of recombinant LRRK2 enzyme (e.g., 25 ng) diluted in kinase assay buffer.
- Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.



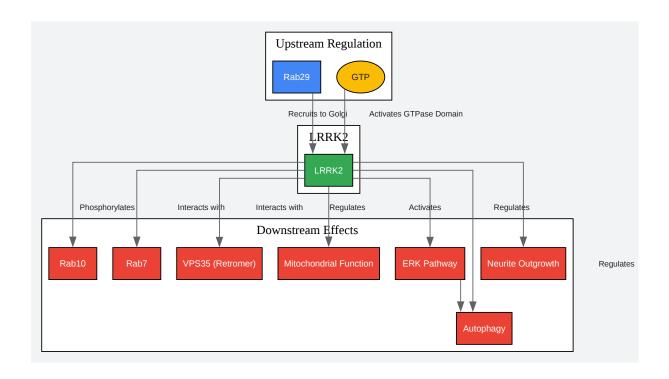
- Initiate the kinase reaction by adding 2 μl of a substrate/ATP mix containing LRRKtide and 10 μM ATP.[6]
- Incubate the plate at room temperature for 120 minutes.
- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
- Add 10 μl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.

Data Analysis

To determine the IC50 value of **LRRK2-IN-13**, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. The data can be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations LRRK2 Signaling Pathway



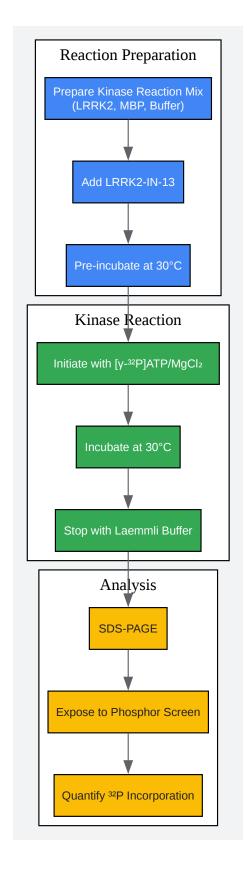


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Caption: LRRK2 signaling cascade and its downstream cellular functions.

Experimental Workflow: Radiometric Assay



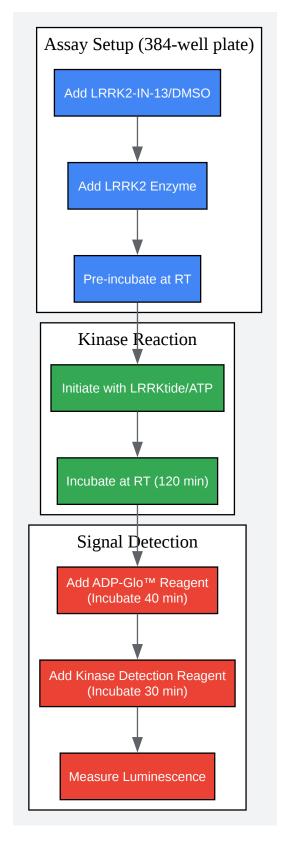


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Caption: Workflow for the radiometric LRRK2 in vitro kinase assay.



Experimental Workflow: ADP-Glo™ Assay



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Caption: Workflow for the ADP-Glo™ LRRK2 in vitro kinase assay.

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